molecular formula C19H22ClN3O2S B2357570 N1-(4-chlorobenzyl)-N2-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide CAS No. 946247-69-4

N1-(4-chlorobenzyl)-N2-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide

Cat. No. B2357570
CAS RN: 946247-69-4
M. Wt: 391.91
InChI Key: UQUKDJJZDWBVQO-UHFFFAOYSA-N
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Description

N1-(4-chlorobenzyl)-N2-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide, also known as CTOP, is a selective antagonist of the mu-opioid receptor. It is a synthetic compound that has been widely used in scientific research to better understand the mechanisms of opioid addiction and pain management.

Scientific Research Applications

Inhibition of Glycolic Acid Oxidase Research on 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives, which share structural motifs with the compound , has shown these derivatives to be potent inhibitors of glycolic acid oxidase (GAO). Such inhibitors are important in the study of conditions like Primary Hyperoxaluria, where GAO activity can lead to excessive oxalate production (Rooney et al., 1983).

Nonlinear Optical (NLO) Materials Compounds with thiophene and pyrrolidine units have been studied for their electronic and NLO properties, indicative of their potential applications in optoelectronic devices and materials. For instance, structural and NLO analysis of thiopyrimidine derivatives demonstrates the significance of such structures in developing materials for optical applications (Hussain et al., 2020).

Reactions and Structural Investigations The reactivity and formation of various amides and esters from reactions involving sulfur or nitrogen-containing heterocycles, including those with pyrrolidine and thiophene units, highlight the chemical versatility and potential for generating novel compounds with specific properties. Such studies provide insights into the synthesis routes and structural diversity achievable with these motifs (Solov’eva et al., 1993).

Catalytic Applications The synthesis and application of complexes involving pyrrolidine derivatives demonstrate the catalytic potential of such structures. These catalysts have been explored for organic reactions, indicating a broad area of research where compounds with pyrrolidine units could find application (Singh et al., 2009).

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-N'-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O2S/c20-16-5-3-14(4-6-16)11-21-18(24)19(25)22-12-17(15-7-10-26-13-15)23-8-1-2-9-23/h3-7,10,13,17H,1-2,8-9,11-12H2,(H,21,24)(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQUKDJJZDWBVQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(CNC(=O)C(=O)NCC2=CC=C(C=C2)Cl)C3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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